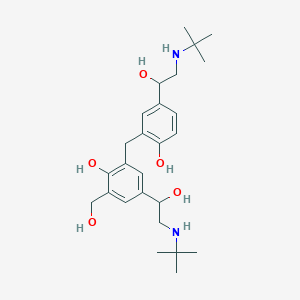

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol

Overview

Description

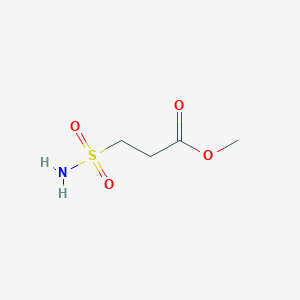

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C26H40N2O5 and its molecular weight is 460.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties and DNA Protection

Compounds in the series of phenolic Mannich bases, which include derivatives of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol, have been utilized as antioxidants. These compounds have shown efficacy in protecting DNA from UV-induced damage, indicating their potential use in areas requiring DNA stability and protection from ultraviolet radiation (Buravlev, Chukicheva, & Kutchin, 2016).

Molecular Structure and Reactivity Analysis

In-depth study of the molecular structure and reactivity of this compound has been conducted using Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations. These studies aid in understanding the chemical selectivity and reactivity sites of the molecule, which is crucial for applications in chemical synthesis and material science (Gangadharan, 2022).

Application in Stereoselective Hydroxylation

The stereoselective hydroxylation of similar compounds has been studied in human liver microsomes. Understanding the metabolic pathways and stereoselective transformations of such compounds is important for their potential use in pharmacological and biochemical research (Norén, Strömberg, Ericsson, & Lindeke, 1989).

Synthesis and Characterization in Complex Metal Compounds

This compound has been involved in the synthesis and characterization of various metal complexes, providing insights into the molecular structure and bonding characteristics. Such studies are essential in the field of inorganic chemistry and materials science, contributing to the development of new materials and catalysts (Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012).

Fluorimetric Detection Methods

The compound has been used in developing sensitive fluorimetric methods for the determination of certain substances. This application is significant in analytical chemistry for the detection and quantification of chemicals in various samples (Oliva, Olsina, & Masi, 2005).

Mechanism of Action

Target of Action

Albuterol Dimer, also known as Salbutamol Dimer, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the smooth muscle cells lining the bronchial passages. The beta-2 adrenergic receptors play a crucial role in regulating bronchial muscle tone and lung secretions .

Mode of Action

Albuterol Dimer acts as an agonist at the beta-2 adrenergic receptors . It binds to these receptors and activates them, mimicking the action of the body’s natural neurotransmitters, adrenaline, and noradrenaline. This activation leads to a cascade of biochemical reactions that result in the relaxation of the smooth muscles in the airways . This action helps to open up the airways and improve airflow, thereby alleviating symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the production of cyclic adenosine monophosphate (cAMP) is triggered . The increase in cAMP levels leads to the relaxation of bronchial smooth muscles and inhibition of release of mediators of immediate hypersensitivity from cells, especially mast cells . This process ultimately results in the dilation of the bronchial passages .

Pharmacokinetics

The pharmacokinetics of Albuterol Dimer involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, Albuterol Dimer is rapidly absorbed into the systemic circulation . It is metabolized in the liver to an inactive sulfate . The majority of the drug is excreted in the urine, with a smaller amount excreted in the feces . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours .

Result of Action

The primary result of Albuterol Dimer’s action is the relaxation of airway smooth muscle , leading to bronchodilation . This helps to alleviate symptoms such as wheezing, shortness of breath, and chest tightness in conditions like asthma and COPD . It also prevents exercise-induced bronchospasms .

Action Environment

The action of Albuterol Dimer can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and genetic factors can all impact the drug’s efficacy and stability . It’s also worth noting that the drug’s effectiveness can be affected by the proper use of the inhaler device, as incorrect use can lead to reduced drug delivery to the lungs .

properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-6-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O5/c1-25(2,3)27-13-22(31)16-7-8-21(30)17(9-16)10-19-11-18(12-20(15-29)24(19)33)23(32)14-28-26(4,5)6/h7-9,11-12,22-23,27-33H,10,13-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTPUUFMIIQKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C(CNC(C)(C)C)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149222-15-1 | |

| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149222151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1,1-Dimethylethyl)amino]-1-[3-[[5-[2-[(1,1dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxy-5-(hydroxymethyl)phenyl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(5-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZYL)-6-(HYDROXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9236738J4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

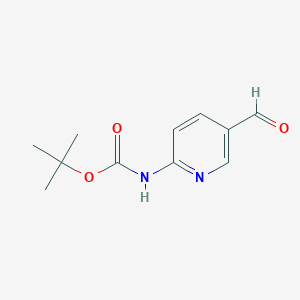

Q1: What is the main focus of the research paper "Synthesis of a salbutamol dimer"?

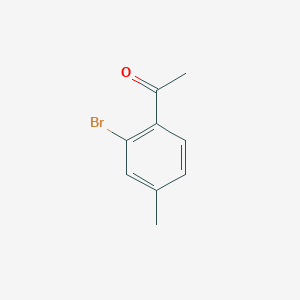

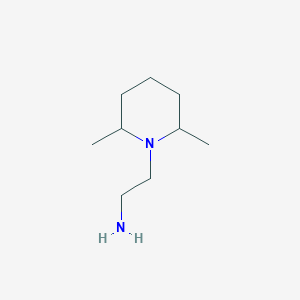

A1: The paper focuses on describing the synthetic procedure used to create a dimer of the drug salbutamol, specifically 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol. []

Q2: Does the paper discuss the pharmacological properties of the synthesized salbutamol dimer?

A2: No, the paper does not provide any information on the pharmacological properties, such as target interaction, activity, or toxicity of the synthesized salbutamol dimer. It primarily focuses on the chemical synthesis aspect. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)